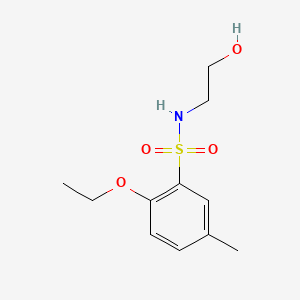
Cadmium112
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium-112 is a stable isotope of cadmium, denoted as 112Cd. It is one of the naturally occurring isotopes of cadmium, with an atomic number of 48 and a mass number of 112. Cadmium-112 is known for its applications in various scientific fields due to its unique properties, including its stability and non-radioactive nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium-112 can be synthesized through various methods, including the reduction of cadmium compounds or the separation of cadmium isotopes. One common method involves the reduction of cadmium oxide (CdO) using hydrogen gas at high temperatures. The reaction is as follows: [ \text{CdO} + \text{H}_2 \rightarrow \text{Cd} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of cadmium-112 often involves the separation of cadmium isotopes using techniques such as gas diffusion or centrifugation. These methods allow for the enrichment of cadmium-112 from natural cadmium sources, which contain a mixture of isotopes .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium-112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
Oxidation: Cadmium-112 reacts with oxygen to form cadmium oxide (CdO). [ 2\text{Cd} + \text{O}_2 \rightarrow 2\text{CdO} ]
Reduction: Cadmium-112 can be reduced from its compounds, such as cadmium chloride (CdCl2), using reducing agents like hydrogen gas. [ \text{CdCl}_2 + \text{H}_2 \rightarrow \text{Cd} + 2\text{HCl} ]
Substitution: Cadmium-112 can undergo substitution reactions with halogens to form cadmium halides. [ \text{Cd} + \text{Cl}_2 \rightarrow \text{CdCl}_2 ]
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, oxygen, and halogens (chlorine, bromine, iodine). The reactions typically occur under controlled conditions, such as elevated temperatures and specific atmospheric conditions .
Major Products: The major products formed from these reactions include cadmium oxide (CdO), cadmium chloride (CdCl2), and other cadmium halides .
Wissenschaftliche Forschungsanwendungen
Cadmium-112 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based compounds and materials.
Biology: Employed in biological labeling and tracing studies due to its stable isotope properties.
Medicine: Utilized in the production of diagnostic radioisotopes, such as indium-111, which is used in medical imaging.
Industry: Applied in the manufacturing of HeCd lasers, which are used in various industrial and scientific applications
Wirkmechanismus
The mechanism of action of cadmium-112 involves its interaction with various molecular targets and pathways. In biological systems, cadmium-112 can bind to proteins and enzymes, affecting their function. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Additionally, cadmium-112 can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and cause epigenetic modifications, including DNA methylation and histone modifications .
Vergleich Mit ähnlichen Verbindungen
Cadmium-112 can be compared with other cadmium isotopes and similar elements in the periodic table:
Cadmium-110: Another stable isotope of cadmium with similar chemical properties but different mass number.
Cadmium-114: A stable isotope with a higher mass number and slightly different nuclear properties.
Zinc: A chemically similar element in the same group of the periodic table, but with different physical and chemical properties.
Mercury: Another element in the same group, known for its liquid state at room temperature and different reactivity compared to cadmium
Cadmium-112 stands out due to its stability and specific applications in scientific research and industry, making it a valuable compound for various purposes.
Eigenschaften
CAS-Nummer |
14336-65-3 |
|---|---|
Molekularformel |
C3H2N2O2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




